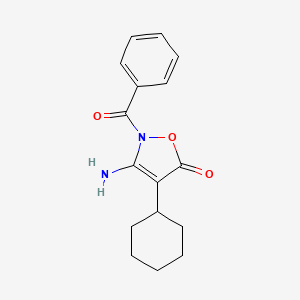
Chromium;germanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium and germanium are two distinct elements that, when combined, form a compound with unique properties. Chromium is a transition metal known for its high corrosion resistance and hardness . Germanium, on the other hand, is a metalloid with significant applications in electronics and optics . The combination of these two elements results in a compound that leverages the strengths of both, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chromium-germanium compounds can be achieved through several methods. One common approach is the chemical vapor deposition (CVD) method, where germanium is deposited onto a chromium substrate under high temperature and controlled atmosphere . Another method involves the direct reaction of chromium and germanium powders at elevated temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of chromium-germanium compounds often involves the use of high-purity raw materials and advanced techniques such as molecular beam epitaxy (MBE) and thermal evaporation . These methods ensure the production of high-quality compounds with precise control over their composition and properties.
Análisis De Reacciones Químicas
Types of Reactions: Chromium-germanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, chromium can react with oxygen to form chromium(III) oxide, while germanium can form germanium dioxide under similar conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, chromium reacts with fluorine at high temperatures to form chromium fluoride, while germanium reacts with oxygen to form germanium dioxide .
Major Products Formed: The major products formed from these reactions include chromium oxides, germanium oxides, and various halides. These products are often used in further chemical processes or as materials in various applications .
Aplicaciones Científicas De Investigación
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique properties . In biology and medicine, germanium compounds have shown potential in cancer treatment and immune system modulation . In industry, these compounds are used in the production of semiconductors and optoelectronic devices .
Mecanismo De Acción
The mechanism of action of chromium-germanium compounds involves their interaction with various molecular targets and pathways. For instance, germanium compounds can modulate oxidative stress and immune responses by interacting with specific enzymes and cellular pathways . Chromium, on the other hand, can influence glucose metabolism and insulin signaling through its interaction with mitochondrial ATP synthase .
Comparación Con Compuestos Similares
Chromium-germanium compounds can be compared with other similar compounds such as silicon-germanium and tin-germanium compounds. While silicon-germanium is widely used in the semiconductor industry due to its excellent electronic properties, chromium-germanium offers unique advantages in terms of corrosion resistance and catalytic activity . Tin-germanium compounds, on the other hand, are known for their applications in optoelectronics and infrared optics .
Propiedades
Número CAS |
70446-08-1 |
|---|---|
Fórmula molecular |
CrGe |
Peso molecular |
124.63 g/mol |
Nombre IUPAC |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
Clave InChI |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



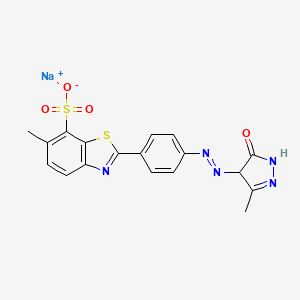

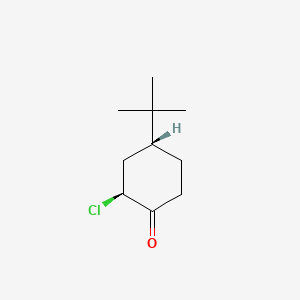
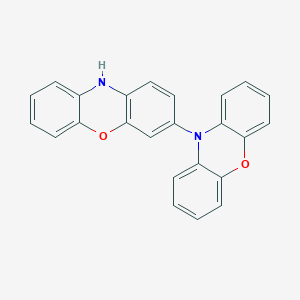

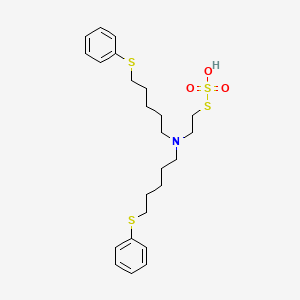


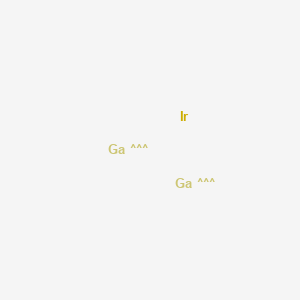
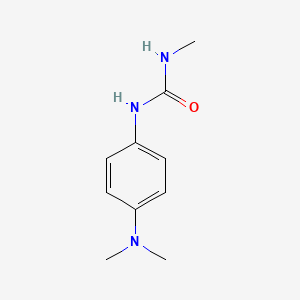
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)
